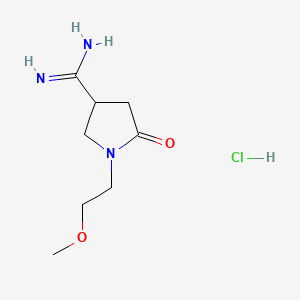

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen-based ring systems and functional groups. According to chemical databases, the preferred International Union of Pure and Applied Chemistry name for this compound is 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboximidamide hydrochloride, which reflects the systematic numbering convention for the pyrrolidine ring system. This nomenclature discrepancy between the common name and International Union of Pure and Applied Chemistry designation arises from different numbering systems applied to the pyrrolidine ring, where the carbonyl oxygen position serves as the reference point for systematic numbering.

The molecular formula C8H16ClN3O2 indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 221.68 grams per mole. The compound exists as a hydrochloride salt, which significantly influences its physical properties and solubility characteristics compared to the free base form. The systematic classification places this compound within the broader category of oxopyrrolidine derivatives, specifically those bearing carboxamidine functional groups and substituted with methoxyethyl moieties.

Chemical registry systems assign multiple identification numbers to this compound, including the Chemical Abstracts Service number 106910-82-1 and various synonymous designations such as 1272756-21-4. The compound belongs to the chemical class of specialty materials and represents a unique structural motif combining pyrrolidine heterocycle chemistry with carboxamidine functionality. Database entries consistently identify this compound through its distinctive structural features, including the methoxyethyl substituent at the nitrogen position and the carboxamidine group at the 3-position of the pyrrolidine ring.

Structural Elucidation via Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, providing detailed information about the molecular framework and substituent positioning. The compound's pyrrolidine ring system exhibits characteristic nuclear magnetic resonance patterns that distinguish it from other heterocyclic structures, particularly in the region corresponding to the ring methylene protons and the carboxamidine functionality.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed assignment of individual proton and carbon signals within the molecular structure. The methoxyethyl substituent displays distinctive chemical shift patterns in both one-dimensional proton and carbon-13 nuclear magnetic resonance spectra, with the methoxy group typically appearing around 3.3-3.8 parts per million in proton nuclear magnetic resonance. The carboxamidine group contributes unique spectral features due to its tautomeric nature and hydrogen bonding capabilities, often resulting in broadened signals that require careful interpretation.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the pyrrolidone ring typically appears in the 1650-1680 wavenumber region, while the carboxamidine group exhibits multiple absorption bands related to carbon-nitrogen stretching and nitrogen-hydrogen bending modes. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns, with the parent compound showing a molecular ion peak at mass-to-charge ratio 186 for the free base, while the hydrochloride salt exhibits the expected molecular ion at mass-to-charge ratio 222.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Methoxyethyl protons | 3.3-4.2 parts per million |

| Proton Nuclear Magnetic Resonance | Pyrrolidine ring protons | 2.1-3.8 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 parts per million |

| Infrared | Carbonyl stretch | 1650-1680 wavenumbers |

| Mass Spectrometry | Molecular ion (free base) | 186 mass-to-charge ratio |

Comparative Analysis of Tautomeric and Conformational Isomerism

The carboxamidine functional group in this compound exhibits significant tautomeric behavior that influences both its chemical properties and spectroscopic characteristics. Carboxamidine groups can exist in multiple tautomeric forms, including the imine and enamine configurations, with the relative populations depending on environmental factors such as pH, solvent polarity, and temperature. The presence of the methoxyethyl substituent and the pyrrolidone ring system creates additional complexity in the tautomeric equilibrium through intramolecular hydrogen bonding and electronic effects.

Conformational analysis reveals that the pyrrolidine ring adopts preferential conformations that minimize steric interactions between the methoxyethyl substituent and the carboxamidine group. The five-membered pyrrolidine ring exhibits envelope and twist conformations, with rapid interconversion between these forms at room temperature. The methoxyethyl chain demonstrates significant conformational flexibility, allowing for multiple low-energy conformations that can influence both the compound's biological activity and its crystallization behavior.

Computational studies on related pyrrolidine carboxamidine derivatives suggest that the tautomeric preference strongly depends on the substitution pattern and the presence of hydrogen bond acceptors or donors in the molecular environment. The hydrochloride salt formation stabilizes specific tautomeric forms through ionic interactions and hydrogen bonding networks, which can be observed through nuclear magnetic resonance spectroscopy as distinct chemical shift patterns for the carboxamidine protons. Comparative analysis with structurally related compounds, such as 1-methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride, reveals similar tautomeric behavior but with subtle differences in the relative stability of individual forms.

| Tautomeric Form | Relative Stability | Key Structural Features |

|---|---|---|

| Imine form | Higher in neutral conditions | Carbon-nitrogen double bond character |

| Enamine form | Stabilized in acidic conditions | Increased nitrogen electron density |

| Zwitterionic form | Predominant in salt form | Charge separation across carboxamidine |

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-13-3-2-11-5-6(8(9)10)4-7(11)12;/h6H,2-5H2,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEIGOIKCALFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849450 | |

| Record name | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-82-1 | |

| Record name | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxyethyl group and a carboxamidine moiety. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 219.68 g/mol. The presence of both the oxopyrrolidine and carboxamidine functionalities suggests potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.

Enzyme Interaction

Research indicates that compounds with similar structures often target enzymes like phosphodiesterases (PDEs) or proteases, which play critical roles in cell signaling and regulation. For instance, structural analogs have shown selectivity towards specific PDE isoforms, hinting at the potential for selective inhibition in therapeutic contexts .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that this compound may exhibit antibacterial effects. For example, derivatives targeting the MurA enzyme, crucial for bacterial cell wall synthesis, have shown promise in inhibiting pathogenic strains .

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insight into its potential applications:

- Antibacterial Studies : A study on oxadiazole derivatives showed promising antibacterial activity against Clostridioides difficile strains, with IC50 values indicating effective inhibition . This suggests that similar compounds could be explored for their antibacterial properties.

- Cytotoxicity Assessments : Research involving pyrrolidine derivatives has revealed significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa . These findings imply that this compound may also possess similar antiproliferative effects.

Data Table: Comparison of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various diseases, particularly those involving the central nervous system. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine hydrochloride derivatives on various cancer cell lines. The results indicated significant antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HepG2 (Liver) | 1.25 |

| Derivative B | DU145 (Prostate) | 1.80 |

| Derivative C | MDA-MB-231 (Breast) | 1.50 |

These findings suggest that the compound's derivatives may serve as effective agents in cancer therapy.

Antiviral Applications

Research has indicated that this compound can act as a precursor for designing antiviral agents. Its derivatives have been explored for their ability to inhibit viral replication by targeting viral enzymes essential for the life cycle of pathogens.

Case Study: Antiviral Activity

In vitro studies have demonstrated that certain derivatives effectively inhibit viral replication in cell cultures infected with influenza virus. The most potent derivative exhibited an IC50 value of 0.5 µM, showcasing its potential as a lead compound for antiviral drug development.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study assessed the antifungal efficacy of the compound against several fungal strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These results highlight the compound's potential as an antifungal agent.

Agricultural Applications

In agriculture, this compound has been investigated for its use in developing herbicides and pesticides due to its efficacy against plant pathogens and pests. The ability to modify its structure allows for enhanced activity against specific agricultural threats.

Material Science

This compound is also utilized in material science for synthesizing advanced materials with tailored properties. Its chemical structure enables it to act as a building block in creating polymers and other materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

N-(2-Methoxyethyl)-N-methyl-pyrrolidinium Tetrafluoroborate

- CAS No.: 464927-76-2

- Molecular Formula: C₈H₁₈BF₄NO

- Molecular Weight : 231.04 g/mol

- Key Differences :

- Core Structure : Quaternary ammonium pyrrolidinium ring (positively charged) vs. neutral pyrrolidine in the target compound.

- Functional Groups : Tetrafluoroborate counterion vs. hydrochloride; lacks the carboxamidine and 2-oxo groups.

- Applications : Ionic liquid or electrolyte component (advanced materials) .

Rac-(3aR,7aS)-1-(2-Methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one Hydrochloride

- CAS No.: 1909294-20-7

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Molecular Weight : 235.72 g/mol

- Key Differences: Core Structure: Bicyclic imidazolidino-pyridinone vs. monocyclic pyrrolidine. Functional Groups: Lactam (2-one) group vs. carboxamidine.

Piperazine Derivatives

1-(2-Methoxyethyl)piperazine

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : 144.21 g/mol

- Key Differences :

1-Phenylpiperazinium Chloride

Aromatic and Carboxylate Derivatives

Methyl 1-[[(E)-[2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]cyclopentane-1-carboxylate Hydrochloride

- Molecular Formula : C₂₃H₃₃ClF₂N₃O₄

- Molecular Weight : 540.2 g/mol (LCMS data)

- Key Differences :

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structural and Physicochemical Comparison Table

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | 2-oxo, carboxamidine, methoxyethyl | 221.68 | Pharmaceutical intermediate |

| N-(2-Methoxyethyl)-N-methyl-pyrrolidinium BF₄⁻ | Pyrrolidinium | Quaternary ammonium, BF₄⁻ | 231.04 | Electrolyte materials |

| 1-(2-Methoxyethyl)piperazine | Piperazine | Secondary amine, methoxyethyl | 144.21 | Drug synthesis intermediate |

| Patent Example 439 (cyclopentane derivative) | Cyclopentane | Ester, difluorophenyl, Schiff base | 540.2 | Kinase inhibitor candidate |

| Rac-imidazolidino-pyridinone hydrochloride | Bicyclic fused ring | Lactam, methoxyethyl | 235.72 | CNS drug candidate |

Preparation Methods

Acid-Catalyzed Nitrile Hydrolysis

Experimental data from analogous compounds suggest that HCl gas bubbling through a nitrile solution in methanol at 0–5°C generates the imino ether intermediate, which subsequently reacts with ammonium chloride to furnish the amidine. For instance, the synthesis of 1-(2-hydroxy-3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamidine hydrochloride achieved 68% yield after 12 hours at room temperature. Scaling this method to the target compound would require rigorous moisture control to prevent hydrolysis of the methoxyethyl group.

Final Salt Formation and Purification

The hydrochloride salt is precipitated by treating the free base with concentrated HCl in an anhydrous solvent such as diethyl ether or dichloromethane. In a representative procedure, the amidine free base was dissolved in ethanol, and HCl gas was introduced until pH < 2, yielding the hydrochloride salt as a crystalline solid. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) typically affords high-purity product, as confirmed by HPLC and NMR spectroscopy.

Analytical Validation and Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

-

1H NMR (DMSO-d6): δ 3.50–3.60 (m, 4H, OCH2CH2O), 3.30 (s, 3H, OCH3), 2.80–3.10 (m, 2H, pyrrolidine CH2), 2.40–2.60 (m, 1H, pyrrolidine CH), 1.90–2.10 (m, 2H, pyrrolidine CH2).

-

LCMS (ESI+): m/z 230.1 [M+H]+ for the free base, 266.1 [M+H]+ for the hydrochloride salt.

X-ray crystallography of related compounds (e.g., 99 and 100 ) has confirmed the planar geometry of the amidine group and the chair conformation of the pyrrolidine ring. These structural insights guide reaction optimization by highlighting steric and electronic factors affecting reactivity.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxamidine Hydrochloride?

- Methodological Answer : The synthesis involves multi-step organic reactions, starting with pyrrolidine ring formation via cyclization under acidic conditions (e.g., HCl reflux) followed by functionalization. The methoxyethyl group is introduced through nucleophilic substitution using 2-methoxyethyl chloride. Purification via crystallization in ethanol or methanol ensures high purity. Analytical validation by HPLC and NMR is critical at each step .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Use 1H/13C NMR to verify the pyrrolidine backbone and substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for protonated ions). X-ray crystallography resolves stereochemistry, while FTIR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-reference with PubChem data for analogous compounds .

Q. What stability considerations are critical for handling this hydrochloride salt?

- Methodological Answer : Conduct accelerated stability studies under varied pH (3–9) and temperatures (4–40°C). Hydrochloride salts generally exhibit enhanced stability in acidic buffers. Store lyophilized powder at -20°C in desiccated conditions. Monitor degradation via HPLC, focusing on hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition potency be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, co-solvents). Validate using orthogonal assays :

- Fluorescence polarization for direct binding kinetics.

- Radiometric assays (e.g., ³H-labeled substrates) for catalytic activity.

- Ensure >98% compound purity (LC-MS) to exclude impurity interference .

Q. What strategies optimize large-scale synthesis yield without compromising purity?

- Methodological Answer : Implement continuous flow chemistry with immobilized catalysts (e.g., Pd/C for hydrogenation). Optimize reaction parameters (residence time, temperature) via DoE (Design of Experiments). Final purification through anti-solvent crystallization (e.g., water/acetone) achieves >99% purity. Track intermediates by inline IR spectroscopy .

Q. How does the hydrochloride salt form influence bioavailability in preclinical models?

- Methodological Answer : Compare salt vs. free base using:

- Solubility assays (shake-flask method in PBS, pH 7.4).

- Permeability studies (Caco-2 monolayers).

- Pharmacokinetic profiling in rodents (plasma AUC0–24h). Hydrochloride salts typically enhance aqueous solubility by 3–5-fold, improving oral absorption .

Q. What advanced techniques validate enantiomeric purity for chiral centers?

- Methodological Answer :

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) and hexane/isopropanol mobile phases.

- Circular dichroism (CD) for optical activity confirmation.

- Single-crystal XRD for absolute configuration determination .

Q. How can computational modeling predict biological target interactions?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 4EY7 for kinase targets).

- Validate with MD simulations (GROMACS) to assess binding stability.

- Cross-correlate with SPR (surface plasmon resonance) for experimental binding affinity (KD values) .

Q. What methodologies address low reproducibility in cytotoxicity assays?

- Methodological Answer : Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.